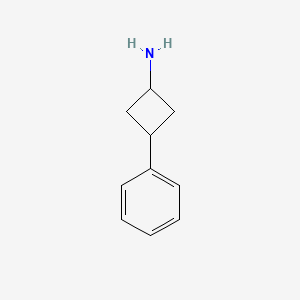

3-Phenylcyclobutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKVDLXKYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Phenylcyclobutan-1-amine chemical structure and properties

An In-Depth Technical Guide to 3-Phenylcyclobutan-1-amine: Structure, Properties, and Synthesis

Introduction

This compound is a substituted cyclobutylamine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its rigid, three-dimensional cyclobutane scaffold, combined with the presence of both a phenyl group and a primary amine, makes it a compelling motif for introducing specific spatial arrangements and functionalities into larger molecules. Compared to more common planar aromatic systems, saturated carbocycles like cyclobutane offer enhanced pharmacologically relevant properties due to their increased Csp³ character and defined stereochemistry. This guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, spectroscopic characteristics, and synthetic methodologies for this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Stereoisomerism

This compound is characterized by a four-membered carbon ring where a phenyl group is attached at the C3 position and an amine group is at the C1 position.[1][2][3] This substitution pattern gives rise to stereoisomerism.

Molecular Formula: C₁₀H₁₃N[1][2] Molecular Weight: 147.22 g/mol [1][2] CAS Number: 90874-41-2[1][2]

The relative orientation of the phenyl and amine groups on the cyclobutane ring results in two diastereomers: cis and trans. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This stereochemical relationship is critical as it profoundly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Caption: Chemical structures of cis and trans isomers of this compound.

Physicochemical and Computed Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis. It is typically a colorless to light yellow liquid.[1] For long-term stability, it should be kept in a dark place under an inert atmosphere at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [2][3] |

| Molecular Weight | 147.22 g/mol | [2][3] |

| Appearance | Colorless to light yellow Liquid | [1] |

| Storage Temperature | Room temperature, inert atmosphere, dark place | [1][2] |

| TPSA (Topological Polar Surface Area) | 26.02 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.8913 | [2] |

| Hydrogen Bond Donors | 1 | [2][3] |

| Hydrogen Bond Acceptors | 1 | [2][3] |

| Rotatable Bonds | 1 | [2][3] |

Synthesis Methodologies

The primary route for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 3-Phenylcyclobutanone (CAS 52784-31-3).[4][5] This method is widely used due to the commercial availability of the starting ketone and the efficiency of the transformation. The causality behind this choice lies in the direct conversion of a carbonyl group to an amine in a single conceptual step, often with high yields.

Sources

Synthesis of 3-Phenylcyclobutan-1-amine from 3-phenylcyclobutanone: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylcyclobutan-1-amine moiety is a valuable structural motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and explore novel chemical space. Polysubstituted cyclobutanes are prevalent in drug molecules due to their rigid, three-dimensional nature and high sp³ character, which can lead to improved pharmacological profiles.[1][2] This guide provides an in-depth examination of the synthesis of this compound from its corresponding ketone, 3-phenylcyclobutanone. We will focus on the most prevalent and robust method—reductive amination—delving into the mechanistic rationale behind reagent selection, reaction conditions, and purification strategies. This document is intended to serve as a practical and authoritative resource for chemists in the pharmaceutical and biotechnology sectors.

The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane ring is no longer a mere synthetic curiosity but a privileged scaffold in drug discovery.[3] Its constrained, non-planar geometry provides a rigid framework for orienting substituents in three-dimensional space, which can enhance binding affinity and selectivity for biological targets. Furthermore, the introduction of sp³-rich cores like cyclobutane can improve metabolic stability and solubility compared to their aromatic counterparts. As such, efficient and scalable methods for the synthesis of key building blocks like this compound are of paramount importance.

Core Synthetic Approach: Reductive Amination

The conversion of a ketone to an amine is a cornerstone transformation in organic synthesis. For the preparation of this compound from 3-phenylcyclobutanone, direct reductive amination stands out as the most efficient and widely adopted strategy.[4][5] This one-pot reaction combines the formation of an imine intermediate with its subsequent reduction, offering high yields and operational simplicity.

The overall transformation is depicted below:

Figure 1: Overall schematic of the reductive amination of 3-phenylcyclobutanone.

The reaction proceeds via the acid-catalyzed formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced in situ by a hydride source to yield the target primary amine.

Causality Behind Experimental Choices: A Deep Dive

The success of a reductive amination hinges on the judicious selection of reagents and conditions. Each choice has a direct, mechanistically-driven consequence on reaction efficiency, selectivity, and scalability.

The Amine Source

To synthesize a primary amine, ammonia (NH₃) is the required nitrogen source. In a laboratory setting, handling gaseous ammonia can be cumbersome. Therefore, ammonia surrogates are frequently employed:

-

Ammonium Acetate (NH₄OAc): A common choice that provides both ammonia and acetic acid in equilibrium. The acetic acid serves to catalyze the formation of the imine intermediate.

-

Ammonium Chloride (NH₄Cl): Another viable source, though it may require the addition of a separate acid catalyst.

The Reducing Agent: The Heart of the Reaction

The choice of reducing agent is critical. It must selectively reduce the C=N bond of the imine/iminium ion without significantly reducing the starting ketone.

| Reducing Agent | Key Characteristics & Rationale |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | The Workhorse: STAB is a mild and selective reducing agent, making it a preferred choice.[6][7] Its steric bulk and attenuated reactivity prevent rapid reduction of the ketone, allowing for the buildup of the imine intermediate. It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6] |

| Sodium Cyanoborohydride (NaBH₃CN) | The Protic Solvent Option: This reagent is unique in its stability under mildly acidic conditions (pH 4-5), which are ideal for imine formation.[4][8] This allows the reaction to be conveniently run in protic solvents like methanol (MeOH). The primary drawback is the generation of toxic cyanide waste streams, which requires careful quenching and disposal procedures. |

| Sodium Borohydride (NaBH₄) | The Staged Approach: NaBH₄ is a powerful reductant capable of reducing both the ketone and the imine.[6] To use it successfully, the reaction must be staged. First, the imine is allowed to form completely, often with the removal of water. Only then is NaBH₄ added to perform the reduction. This two-step, one-pot approach is effective but less streamlined than using STAB or NaBH₃CN.[9] |

| Catalytic Hydrogenation (H₂/Catalyst) | The Industrial Route: Using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) is a clean and atom-economical method often favored for large-scale synthesis.[10] It requires specialized high-pressure equipment and careful optimization to avoid over-reduction or side reactions. |

Solvent and pH Control

The solvent and pH are intrinsically linked to the choice of reducing agent.

-

For STAB , anhydrous aprotic solvents like DCM, DCE, or THF are necessary to prevent hydrolysis of the reagent.[6]

-

For NaBH₃CN , protic solvents like MeOH or EtOH are ideal, as the reagent is stable and the solvent can participate in the protonolysis steps of the mechanism.[6]

-

Mildly acidic conditions are crucial. An acid catalyst (often acetic acid, which can be added or generated in situ from ammonium acetate) accelerates the dehydration of the hemiaminal to the iminium ion, which is the species that is ultimately reduced.[4]

Self-Validating Experimental Protocol: Synthesis via STAB

This protocol describes a reliable, gram-scale synthesis of this compound using sodium triacetoxyborohydride. The steps are designed to be self-validating, with clear checkpoints and purification logic.

Sources

- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Available Synple Chem Reagent Cartridges [synplechem.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereocontrolled Synthesis of 3-Phenylcyclobutane Derivatives

Abstract

The cyclobutane motif, particularly with aryl substitution, represents a critical structural element in medicinal chemistry, materials science, and natural product synthesis.[1][2][3] Its inherent ring strain provides unique conformational properties and serves as a versatile synthetic handle for further transformations.[4][5] However, the construction of these four-membered rings with precise control over stereochemistry remains a significant synthetic challenge.[3][6] This guide provides a comprehensive overview of modern and classical strategies for the stereocontrolled synthesis of 3-phenylcyclobutane derivatives. We will delve into the mechanistic underpinnings of key methodologies, including photochemical [2+2] cycloadditions, transition-metal-catalyzed reactions, and organocatalytic approaches, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable scaffolds in their work.

The Strategic Importance of Stereocontrolled Cyclobutane Synthesis

The precise three-dimensional arrangement of substituents on a cyclobutane ring dictates its biological activity and material properties. For instance, diaryl-substituted cyclobutanes are core structures in a number of biologically active natural products with potent in vitro cytotoxicity against cancer cell lines.[7] The stereochemical complexity and fluxional nature of the cyclobutane ring system necessitate synthetic methods that can install multiple stereocenters with high fidelity.[3] This guide focuses on methodologies that achieve high levels of diastereoselectivity and enantioselectivity, which are paramount for the development of single-isomer pharmaceutical agents.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of 3-phenylcyclobutane derivatives can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Photochemical [2+2] Cycloaddition: A Cornerstone Approach

The [2+2] photocycloaddition of alkenes is arguably the most direct and widely used method for constructing cyclobutane rings.[8][9][10][11] The reaction involves the excitation of an alkene to its triplet state, which then adds to a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate, allowing for the formation of two new carbon-carbon bonds.

Causality of Stereocontrol:

-

Regioselectivity: In the cycloaddition of styrenes (phenyl-substituted alkenes) with enones, the regiochemistry is governed by the stability of the 1,4-diradical intermediate. The "head-to-head" or "head-to-tail" orientation is determined by the placement of radical-stabilizing groups (like phenyl) and electron-withdrawing/donating groups.[12]

-

Diastereoselectivity: The stereochemistry of the starting alkene is often retained in the product, particularly in concerted or rapid-stepwise reactions. For intramolecular reactions, the tether length and geometry provide excellent stereocontrol.[4][9] In intermolecular reactions, chiral templates or auxiliaries can be employed to direct the facial selectivity of the approaching alkene.[13][14]

-

Enantioselectivity: Achieving high enantioselectivity in photocycloadditions is challenging but can be accomplished through the use of chiral photosensitizers, chiral catalysts, or supramolecular control with a chiral template.[14][15]

Workflow: General Approaches in Photochemical [2+2] Cycloaddition

Caption: Decision workflow for photochemical cyclobutane synthesis.

Transition-Metal-Catalyzed Strategies: Efficiency and Versatility

Modern synthetic chemistry has increasingly turned to transition metals to catalyze the formation of cyclobutanes with high stereocontrol, often under milder conditions than photochemical methods.[16][17]

Key Approaches:

-

Catalytic [2+2] Cycloadditions: Copper and rhodium complexes have been developed to catalyze the formal [2+2] cycloaddition of styrenes with activated alkenes.[7] The use of chiral ligands, such as bisoxazolines (BOX), allows for the reaction to proceed with high enantioselectivity. The proposed mechanism often involves the formation of a metal-bound intermediate that controls the orientation of the substrates, guiding the stereochemical outcome.[7]

-

C-H Functionalization/Cross-Coupling: An innovative approach involves the functionalization of a pre-formed cyclobutane or cyclobutene ring.[18] For example, rhodium-catalyzed asymmetric carbometallation of cyclobutenes with arylboronic acids can introduce a phenyl group with high stereocontrol, leading to chiral, multi-substituted cyclobutanes.[19] This method is highly modular, allowing for diverse derivatives to be synthesized from a common intermediate.

-

Ring-Opening of Strained Precursors: The strain-release-driven ring-opening of bicyclo[1.1.0]butanes (BCBs) with various reagents, catalyzed by transition metals, provides a powerful entry to 1,3-disubstituted cyclobutanes.[20][21][22] The diastereoselectivity of these reactions can be exceptionally high, often yielding a single diastereomer.

Mechanism: Copper-Catalyzed Asymmetric [2+2] Cycloaddition

Caption: Catalytic cycle for Cu-catalyzed diarylcyclobutane synthesis.[7]

Organocatalysis: A Metal-Free Paradigm

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based systems for stereoselective synthesis.[5][23] For cyclobutane synthesis, the primary activation modes involve the formation of transient, nucleophilic enamines or electrophilic iminium ions from α,β-unsaturated aldehydes or ketones.

Causality of Stereocontrol: The chiral amine catalyst (often a diarylprolinol silyl ether derivative) creates a sterically defined environment.[23][24] When the catalyst forms an enamine or iminium ion with the substrate, one face of the reactive species is shielded by the bulky groups of the catalyst. This forces the second reactant to approach from the less hindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenters.[23] These reactions can create multiple stereocenters with excellent diastereo- and enantioselectivity in a single step.[24][25]

Comparative Analysis of Key Methodologies

The selection of a synthetic strategy depends on a trade-off between substrate scope, operational simplicity, and achievable stereoselectivity. The following table summarizes the general characteristics of the discussed approaches.

| Methodology | Activation | Typical Conditions | Advantages | Limitations | Key References |

| Photochemical [2+2] | UV or Visible Light | Low Temp (-78 to 25 °C) | Direct, high atom economy for dimers, access to complex cage structures. | Often requires specialized equipment, can have regioselectivity issues, enantiocontrol is challenging. | [8],[10],[11] |

| Transition-Metal Cat. | Cu, Rh, Pd, Ni, etc. | Mild (0 to 80 °C) | High efficiency & selectivity (dr & ee), broad substrate scope, modular. | Catalyst cost/toxicity, sensitivity to air/moisture, ligand synthesis required. | [7],[19],[22] |

| Organocatalysis | Chiral Amines | Mild (-20 to 25 °C) | Metal-free, environmentally benign, high enantioselectivity, operationally simple. | Can require higher catalyst loadings, substrate scope can be limited to activated systems. | [26],[5],[23] |

| Ring Contraction | Thermal/Chemical | Variable | Novel transformation, excellent transfer of chirality from precursor. | Multi-step precursor synthesis required, limited to specific substrate classes. | [6],[27],[28] |

Featured Experimental Protocols

To provide actionable insights, we present a representative protocol for a transition-metal-catalyzed stereoselective synthesis.

Protocol: Copper-Catalyzed Diastereoselective and Enantioselective [2+2] Cyclization

(Adapted from a reported procedure for the synthesis of diaryl-substituted cyclobutanes)[7]

Objective: To synthesize an optically active diaryl-substituted cyclobutane via a copper-catalyzed [2+2] cycloaddition of an arylmethylidenemalonate with a styrene derivative.

Materials:

-

Copper(II) bromide (CuBr₂)

-

Silver hexafluoroantimonate (AgSbF₆)

-

Chiral Bisoxazoline (BOX) ligand (e.g., (S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))

-

Arylmethylidenemalonate (Substrate 1)

-

Styrene derivative (Substrate 2)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

Molecular Sieves (5 Å)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation (in situ):

-

To an oven-dried Schlenk flask under an inert atmosphere, add CuBr₂ (0.02 mmol, 10 mol%) and the chiral BOX ligand (0.024 mmol, 12 mol%).

-

Add anhydrous DCM (1.0 mL) and stir the resulting suspension.

-

Add AgSbF₆ (0.04 mmol, 20 mol%) to the mixture. Stir at room temperature for 1 hour. The color change indicates the formation of the active Cu(II)-BOX complex.

-

-

Reaction Assembly:

-

Add 5 Å molecular sieves (~25 mg) to the catalyst mixture.

-

Add the arylmethylidenemalonate (Substrate 1, 0.2 mmol, 1.0 equiv).

-

Add the styrene derivative (Substrate 2, 0.4 mmol, 2.0 equiv).

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 12-48 hours), monitoring by TLC or GC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, filter the mixture through a pad of celite or silica gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cyclobutane product.

-

-

Analysis:

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

-

Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Trustworthiness Note: This protocol describes a self-validating system. The high diastereo- and enantioselectivity observed are direct consequences of the chiral catalyst's ability to orchestrate the approach of the two substrates, validating the effectiveness of the chosen ligand and metal combination.

Conclusion and Future Outlook

The stereocontrolled synthesis of 3-phenylcyclobutane derivatives has advanced significantly, moving from classical photochemical methods to highly efficient and selective catalytic protocols. Transition-metal catalysis and organocatalysis now offer robust platforms for constructing these valuable motifs with excellent control over multiple stereocenters.[5][7]

Future research will likely focus on expanding the substrate scope to include less activated alkenes, developing more sustainable catalytic systems (e.g., using earth-abundant metals), and applying these methods to the synthesis of increasingly complex natural products and pharmaceutical targets.[1][2] The continued development of novel ring-forming strategies, such as the stereospecific contraction of larger rings, promises to open new avenues for accessing unprecedented cyclobutane architectures.[27][29]

References

-

Poplata, S., Tröster, A., Zou, Y., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]

-

Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. [Link]

-

Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). ResearchGate. [Link]

-

Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. ResearchGate. [Link]

-

Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. (2025). ACS Fall 2025. [Link]

-

Poplata, S., Tröster, A., Zou, Y., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

- Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. CoLab.

-

Highly Stereoselective Direct Construction of Diaryl‐Substituted Cyclobutanes. Wiley Online Library. [Link]

-

Li, J., Gao, K., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

-

Regio control in [2+2] photocycloaddition. ResearchGate. [Link]

-

Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (2025). ResearchGate. [Link]

-

Jørgensen, K. A., et al. (2015). Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes. Journal of the American Chemical Society. [Link]

-

Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products. (2019). ResearchGate. [Link]

-

Poplata, S., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PubMed. [Link]

-

Sarkar, D. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry. [Link]

-

A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. (2021). Nature Chemistry. [Link]

-

A highly diastereo- and enantioselective synthesis of multisubstituted cyclopentanes with four chiral carbons by the organocatalytic domino Michael-Henry reaction. (2008). PubMed. [Link]

-

Antonchick, A. P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]

-

Antonchick, A. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NIH National Center for Biotechnology Information. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). NTU Scholars. [Link]

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). Montclair State University ScholarWorks. [Link]

-

Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. (2007). PubMed. [Link]

-

Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

-

Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. NIH National Center for Biotechnology Information. [Link]

-

Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. ResearchGate. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. [Link]

-

Stereocontrolled Preparation of Diversely Tri-Functionalized Cyclobutanes. ResearchGate. [Link]

-

Enantioselective Synthesis of Cyclobutanes. (2023). ChemistryViews. [Link]

-

Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. (2021). ChemRxiv. [Link]

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. RSC Publishing. [Link]

-

Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. (2021). ChemRxiv. [Link]

-

Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. [Link]

-

Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes. (2022). NIH National Center for Biotechnology Information. [Link]

-

Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. NIH National Center for Biotechnology Information. [Link]

Sources

- 1. Recent advances in the total synthesis of cyclobutane-containing natural products | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions - American Chemical Society [acs.digitellinc.com]

- 14. benchchem.com [benchchem.com]

- 15. Cyclobutane synthesis [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes | Department of Chemistry [chem.ox.ac.uk]

- 20. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A highly diastereo- and enantioselective synthesis of multisubstituted cyclopentanes with four chiral carbons by the organocatalytic domino Michael-Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. irep.ntu.ac.uk [irep.ntu.ac.uk]

The Phenylcyclobutylamine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylcyclobutylamine scaffold represents a fascinating and evolving chapter in medicinal chemistry. Initially identified for its potent monoamine oxidase (MAO) inhibitory activity, this structural motif has since demonstrated a versatile pharmacological profile, prompting investigations into its potential for a range of central nervous system (CNS) disorders. This in-depth technical guide provides a comprehensive overview of the discovery and history of phenylcyclobutylamine compounds, delving into their synthesis, mechanism of action, structure-activity relationships, and the trajectory of their development from early enzymatic inhibitors to potential therapeutics for complex neurological conditions.

Introduction: The Emergence of a Privileged Scaffold

The quest for novel CNS-active agents is a continuous endeavor in drug discovery, driven by the profound unmet medical needs in neurology and psychiatry. The discovery of small molecules capable of modulating key enzymatic and receptor systems in the brain has historically paved the way for therapeutic breakthroughs. The story of phenylcyclobutylamine compounds begins in the broader context of research into monoamine oxidase inhibitors (MAOIs), a class of drugs that revolutionized the treatment of depression in the mid-20th century.[1][2]

The Genesis: Discovery of 1-Phenylcyclobutylamine as a Novel MAO Inactivator

The seminal discovery that brought the phenylcyclobutylamine moiety to the forefront of neuropharmacology occurred in 1986. Researchers identified 1-phenylcyclobutylamine (PCBA) as the first in a new class of monoamine oxidase inactivators.[3] This finding was significant as it introduced a novel chemical scaffold with a distinct mechanism of action.

Subsequent studies revealed that PCBA acts as a time-dependent, irreversible inactivator of MAO.[3] The proposed mechanism involves a one-electron oxidation of the amine to a radical cation, followed by the homolytic cleavage of the cyclobutane ring. This process ultimately leads to the covalent attachment of the inhibitor to the flavin cofactor of the enzyme.[3]

Early Mechanistic Insights

The initial research on PCBA provided critical insights into its interaction with MAO. For every molecule of PCBA that leads to the irreversible inactivation of the enzyme, approximately 325 molecules are processed as substrates, highlighting a dual character of the compound.[3] The primary metabolite formed is 2-phenyl-1-pyrroline, which is subsequently oxidized to 3-benzoylpropanal and 3-benzoylpropionic acid.[3] This detailed mechanistic understanding laid the groundwork for future structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.

Chemical Synthesis: Building the Phenylcyclobutylamine Core

The synthesis of the phenylcyclobutylamine scaffold and its derivatives is a critical aspect of its development. Various synthetic routes have been explored to access the core structure and to introduce diverse substitutions on both the phenyl and cyclobutane rings, as well as the amine functionality.

Representative Synthetic Protocol: Synthesis of 1-Phenylcyclobutylamine

A common approach to the synthesis of 1-phenylcyclobutylamine involves the following key steps:

-

Formation of Phenylcyclobutanecarbonitrile: This can be achieved through the reaction of a suitable phenylacetonitrile derivative with 1,3-dibromopropane in the presence of a strong base.

-

Reduction of the Nitrile: The resulting nitrile is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of 1-Phenylcyclobutylamine

-

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

-

To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) at 0 °C.

-

Allow the reaction to stir for 30 minutes to form the corresponding carbanion.

-

Slowly add 1,3-dibromopropane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 1-phenylcyclobutanecarbonitrile.

-

-

Step 2: Reduction to 1-Phenylcyclobutylamine

-

Carefully add a solution of 1-phenylcyclobutanecarbonitrile in dry ether to a suspension of lithium aluminum hydride in dry ether at 0 °C.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting aluminum salts and extract the filtrate with ether.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by distillation or chromatography to obtain 1-phenylcyclobutylamine.

-

Figure 1: General synthetic scheme for 1-phenylcyclobutylamine.

Beyond MAO Inhibition: The Pharmacological Evolution

While the initial discovery centered on MAO inhibition, the unique structural features of the phenylcyclobutylamine core prompted broader investigations into its potential as a privileged scaffold for other CNS targets. The rigid, three-dimensional nature of the cyclobutane ring offers a distinct advantage in drug design, allowing for precise spatial orientation of pharmacophoric groups. This has led to the exploration of phenylcyclobutylamine derivatives for a variety of neurological and psychiatric conditions.

The development of related compounds, such as 1-phenylcyclohexylamine analogues, provided early indications of the therapeutic potential beyond MAO inhibition. Studies on these compounds revealed significant anticonvulsant activity in preclinical models, suggesting a potential role in the treatment of epilepsy.[4] This shift in focus marked a pivotal point in the history of this chemical class, opening up new avenues for drug development.

Structure-Activity Relationships (SAR)

The exploration of SAR has been crucial in understanding how modifications to the phenylcyclobutylamine scaffold influence its pharmacological activity. Key areas of modification include:

-

Phenyl Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can significantly impact potency and selectivity for different biological targets.

-

Cycloalkyl Ring Modification: Altering the size of the cycloalkyl ring (e.g., cyclopentyl, cyclohexyl) can influence binding affinity and pharmacokinetic properties.

-

Amine Substitution: Modification of the amine group (e.g., N-alkylation, incorporation into a heterocyclic ring) can modulate activity and selectivity.

| Compound | Modification | Observed Activity | Reference |

| 1-Phenylcyclobutylamine | Parent Compound | MAO Inactivator | [3] |

| 1-Phenylcyclohexylamine Analogues | Ring Expansion | Anticonvulsant Activity | [4] |

Table 1: Summary of key structure-activity relationships.

Therapeutic Potential in CNS Disorders

The unique pharmacological profile of phenylcyclobutylamine derivatives has positioned them as promising candidates for the treatment of various CNS disorders.

Epilepsy

The anticonvulsant properties observed in early studies with related analogues have spurred interest in developing phenylcyclobutylamine-based therapies for epilepsy.[4] The mechanism of action is thought to involve the modulation of ion channels and neurotransmitter systems implicated in seizure generation and propagation.

Neurodegenerative Diseases

The initial discovery of PCBA as an MAO inhibitor has implications for neurodegenerative diseases such as Parkinson's and Alzheimer's disease, where MAO-B and MAO-A, respectively, are implicated in the pathophysiology.[1][2] By inhibiting MAO, these compounds can increase the levels of key neurotransmitters and potentially exert neuroprotective effects by reducing oxidative stress.

Figure 2: Evolution of therapeutic targets for phenylcyclobutylamine compounds.

Future Directions and Conclusion

The journey of phenylcyclobutylamine compounds, from their initial discovery as a novel class of MAO inhibitors to their exploration for a range of CNS disorders, underscores the dynamic nature of drug discovery. The unique structural and pharmacological properties of this scaffold continue to make it an attractive starting point for the design of new therapeutic agents.

Future research in this area will likely focus on:

-

Target Selectivity: Fine-tuning the structure to achieve high selectivity for specific CNS targets, thereby minimizing off-target effects.

-

Pharmacokinetic Optimization: Improving drug-like properties, including bioavailability, metabolic stability, and blood-brain barrier penetration.

-

Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to validate their therapeutic efficacy and safety in humans.

References

Sources

- 1. EP2357165A1 - Cyclohexylamine derivative containing phenyl group, and therapeutic agent for diseases accompanied by central nervous system disorders - Google Patents [patents.google.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenylcyclobutan-1-amine: A Prospective Monoamine Oxidase Inhibitor – A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 3-Phenylcyclobutan-1-amine as a promising, yet under-investigated, candidate for monoamine oxidase (MAO) inhibition. While direct empirical data on its activity is not yet prevalent in published literature, strong evidence from structurally analogous compounds, particularly 1-phenylcyclobutylamine, suggests a significant potential for interaction with MAO enzymes. This document is intended for researchers, scientists, and drug development professionals. It outlines the scientific rationale, a plausible synthetic route, and detailed protocols for the experimental and computational evaluation of this compound as a selective MAO inhibitor. The guide is structured to provide both the theoretical framework and the practical methodologies required to explore this novel chemical entity.

Introduction to Monoamine Oxidases (MAOs)

Monoamine oxidases are a family of flavin-containing enzymes bound to the outer mitochondrial membrane.[1][2] They play a critical role in the catabolism of monoamine neurotransmitters and dietary amines.[1] Two distinct isoforms, MAO-A and MAO-B, have been identified, sharing approximately 70% amino acid identity but differing in their tissue distribution, substrate specificity, and inhibitor selectivity.[2]

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[3]

-

MAO-B has a higher affinity for phenylethylamine and benzylamine and is targeted for the treatment of neurodegenerative conditions such as Parkinson's disease.[3]

The enzymatic action of MAOs involves the oxidative deamination of their substrates, producing aldehydes, ammonia, and hydrogen peroxide as byproducts.[2] The inhibition of these enzymes leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is the therapeutic basis for the use of MAO inhibitors (MAOIs) in various neurological and psychiatric disorders.[4]

The Therapeutic Potential of this compound

While this compound (CAS No. 90874-41-2) is a known chemical entity[5], its biological activity as a monoamine oxidase inhibitor has not been extensively reported. However, a strong rationale for its investigation stems from the established activity of its structural isomer, 1-phenylcyclobutylamine.

Rationale from Structural Analogs

1-Phenylcyclobutylamine has been identified as a potent, time-dependent, irreversible inactivator of monoamine oxidase.[6] Its mechanism is believed to involve a one-electron oxidation to an amine radical cation, leading to the cleavage of the cyclobutane ring and subsequent covalent modification of the flavin cofactor of the enzyme.[6] The structural similarity between 1-phenylcyclobutylamine and this compound suggests that the latter may also serve as a substrate and potential inhibitor of MAO. The key difference lies in the position of the amine group on the cyclobutane ring, which is expected to influence the binding affinity and selectivity towards the MAO-A and MAO-B isoforms.

Structure-Activity Relationship (SAR) Considerations

The general pharmacophore for many MAO inhibitors includes a phenyl ring and an amino group, separated by a carbon chain or a small ring system.[7] The cyclobutane ring in this compound provides a rigid scaffold that may confer a specific orientation within the active site of the MAO enzymes, potentially leading to high affinity and selectivity. The selectivity for MAO-A versus MAO-B is often influenced by the substitution pattern on the aromatic ring and the nature of the amine-containing moiety.[8] For instance, in a series of 2-arylallylamines, hydroxyl substitution on the phenyl ring favored MAO-A inhibition, while a 4-methoxy group led to selective MAO-B inhibitors.[8]

Synthesis of this compound

A plausible and efficient synthetic route to this compound proceeds via a two-step sequence starting from the commercially available 3-phenylcyclobutanone.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-Phenylcyclobutanone Oxime

-

To a solution of 3-phenylcyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 3-Phenylcyclobutanone Oxime to this compound

This reduction can be achieved through various methods, including catalytic hydrogenation or with a chemical reducing agent.

Method A: Catalytic Hydrogenation

-

Dissolve the 3-phenylcyclobutanone oxime (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Method B: Lithium Aluminum Hydride (LAH) Reduction

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-phenylcyclobutanone oxime (1.0 eq) in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the desired amine.

Computational Assessment of MAO-A and MAO-B Inhibition

In the absence of experimental data, molecular docking can provide valuable insights into the potential binding modes and affinities of this compound with the two MAO isoforms.

In Silico Docking Protocol

Caption: Step-by-step workflow for the in vitro MAO inhibition assay.

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Clorgyline (MAO-A selective inhibitor, positive control)

-

Selegiline (MAO-B selective inhibitor, positive control)

-

This compound (test compound)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Step-by-Step Protocol

-

Prepare Test Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

-

Plate Setup: In a 96-well black microplate, add the test compound dilutions, positive controls (clorgyline for MAO-A plate, selegiline for MAO-B plate), and a vehicle control (assay buffer with the same percentage of DMSO as the test compound wells).

-

Enzyme Addition and Pre-incubation: Add the diluted MAO-A or MAO-B enzyme solution to the appropriate wells. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

-

Fluorescence Measurement: Measure the fluorescence intensity of the product, 4-hydroxyquinoline, using a microplate reader with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

-

Illustrative Data Presentation

The following table provides a template for presenting the results from the in vitro MAO inhibition assay. The values for this compound are hypothetical and serve as an example.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| This compound | TBD | TBD | TBD |

| Clorgyline (Positive Control) | ~10 | >10,000 | >1000 |

| Selegiline (Positive Control) | >5,000 | ~20 | <0.004 |

TBD: To Be Determined

Conclusion

This compound represents a compelling yet unexplored candidate for monoamine oxidase inhibition. Based on strong precedent from its structural analog, 1-phenylcyclobutylamine, and favorable structure-activity relationship considerations, a thorough investigation is warranted. This technical guide provides the necessary framework for such an investigation, from chemical synthesis to computational and in vitro pharmacological evaluation. The outlined protocols are designed to be robust and reproducible, enabling researchers to determine the inhibitory potency and selectivity of this novel compound and to assess its potential as a therapeutic agent for neurological or psychiatric disorders.

References

- Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity rel

- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).

- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- Monoamine Oxidase Assay Kit. Bio-Techne.

- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym

- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.

- This compound. ChemScene.

- New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI.

- 90874-41-2 | this compound. ChemScene.

- Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B.

- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym

- Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed Central.

- Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. PubMed Central.

- Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing. PubMed Central.

- Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. PubMed.

- 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators.

- This compound. Sunway Pharm Ltd.

- Monoamine Oxidase Inhibitors (MAOIs).

- Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed.

- Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors. PubMed.

- Monoamine oxidase inhibitor. Wikipedia.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 52784-31-3 | 3-Phenylcyclobutanone | Aryls | Ambeed.com [ambeed.com]

- 3. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]

- 5. chemscene.com [chemscene.com]

- 6. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the pharmacology of 3-Phenylcyclobutan-1-amine

An In-depth Technical Guide on the Pharmacology of Phenylcyclobutanamine Derivatives, with a Focus on 1-Phenylcyclobutylamine

Introduction

3-Phenylcyclobutan-1-amine is an intriguing molecule within the broader class of phenylcycloalkylamines, a group of compounds known for their diverse pharmacological activities. While direct and extensive pharmacological data on this compound itself is limited in publicly accessible literature, a comprehensive understanding can be constructed by examining its synthesis, chemical properties, and the well-documented pharmacology of its close structural isomer, 1-Phenylcyclobutylamine (PCBA). This guide will delve into the known pharmacology of PCBA as a powerful case study, explore the synthetic pathways relevant to this compound, and discuss the potential pharmacological landscape for this class of compounds, providing a foundational resource for researchers and drug development professionals.

Part 1: Synthesis and Chemical Properties

The synthesis of phenylcyclobutanamines is a critical aspect of their study, enabling access to these compounds for pharmacological evaluation. The parent molecule, this compound, is characterized by the molecular formula C₁₀H₁₃N and a molecular weight of approximately 147.22 g/mol .[1][2]

Synthetic Pathways

A common and logical route to this compound proceeds through the corresponding ketone, 3-phenylcyclobutanone. This ketone can then be converted to the amine via reductive amination.

Step-by-Step Protocol: Reductive Amination of 3-Phenylcyclobutanone

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenylcyclobutanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents).

-

Reducing Agent: Carefully add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred for their selectivity in reducing the intermediate imine over the ketone starting material. Add the reducing agent portion-wise at 0°C to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the ketone starting material.

-

Workup: Once the reaction is complete, quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) until the pH is acidic. This will decompose any remaining reducing agent.

-

Extraction: Basify the aqueous solution with a strong base (e.g., 6M NaOH) to a pH > 12. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Biocatalytic approaches, such as the use of transaminases, have also emerged as a greener alternative for the synthesis of chiral amines from their corresponding prochiral ketones.[3][4] This method offers the potential for high stereoselectivity, which is often crucial for pharmacological activity.

Part 2: Pharmacology of 1-Phenylcyclobutylamine (PCBA) - A Key Isomer

The most detailed pharmacological information for a compound in this immediate structural class comes from studies on 1-Phenylcyclobutylamine (PCBA). This isomer has been identified as a potent inactivator of monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters.[5]

Mechanism of Action: Monoamine Oxidase Inactivation

PCBA functions as both a substrate and a time-dependent, irreversible inactivator of monoamine oxidase.[5] This dual activity is a hallmark of certain classes of enzyme inhibitors and provides deep insight into the catalytic mechanism of MAO.

The proposed mechanism involves a one-electron oxidation of the PCBA amine by the flavin cofactor within the MAO active site. This generates an amine radical cation. The high strain of the cyclobutane ring facilitates a homolytic cleavage, opening the ring to form a new radical intermediate. This intermediate then faces a critical branch point, as illustrated in the diagram below.

Caption: Proposed mechanism of MAO inactivation by 1-Phenylcyclobutylamine (PCBA).

This mechanistic understanding is crucial as it highlights the chemical reactivity endowed by the strained cyclobutane ring when subjected to enzymatic oxidation. The partitioning between product formation and enzyme inactivation is a key characteristic of such inhibitors. For PCBA, it has been shown that for every molecule that leads to inactivation, approximately 325 molecules are converted to the product, 2-phenyl-1-pyrroline.[5]

Pharmacodynamics and Metabolism

The pharmacodynamic effect of PCBA is the progressive and irreversible inhibition of MAO. This would be expected to increase the synaptic concentrations of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.

The metabolism of PCBA is directly linked to its mechanism of action. The initial enzymatic product is 2-phenyl-1-pyrroline. This compound is further metabolized by MAO, likely after hydrolysis to gamma-aminobutyrophenone, to produce 3-benzoylpropanal. This aldehyde is then non-enzymatically oxidized to 3-benzoylpropionic acid by hydrogen peroxide, a byproduct of the MAO catalytic cycle.[5]

Part 3: Potential Pharmacology of this compound

Potential as a Monoamine Reuptake Inhibitor

The general structure of a phenyl group connected by a short linker to an amine is a common pharmacophore in monoamine reuptake inhibitors. For instance, analogs of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol have been studied as potent norepinephrine transporter inhibitors.[6] The spatial arrangement of the phenyl ring and the amine group in this compound could allow it to fit into the binding sites of monoamine transporters (SERT, NET, DAT). The cis and trans isomers of this compound would likely exhibit different potencies and selectivities, making stereoselective synthesis and evaluation a critical step.

Potential as an NMDA Receptor Antagonist

Other phenylcycloalkylamines, notably phencyclidine (PCP) and its analog 1-phenylcyclohexylamine, are well-known N-methyl-D-aspartate (NMDA) receptor antagonists.[7] These compounds act as non-competitive antagonists by binding within the ion channel of the receptor. While the cyclobutane ring is smaller than the cyclohexane ring of these compounds, the possibility of NMDA receptor activity cannot be ruled out and warrants investigation.

Part 4: Future Research Directions and Experimental Protocols

To elucidate the pharmacology of this compound, a systematic approach is necessary. The following experimental workflows are proposed as a starting point for researchers.

Workflow for Pharmacological Characterization

Caption: A streamlined workflow for the pharmacological evaluation of this compound.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine if this compound inhibits MAO-A or MAO-B activity.

-

Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or luciferin-based probe), test compound (this compound), known inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the MAO enzyme (A or B) to a reaction buffer. c. Add the test compound or control and pre-incubate for a defined period (e.g., 15 minutes) to allow for binding. d. Initiate the reaction by adding the substrate. e. Measure the production of the fluorescent or luminescent product over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

While the pharmacology of this compound remains to be fully characterized, its structural relationship to the potent monoamine oxidase inactivator 1-Phenylcyclobutylamine provides a strong rationale for its investigation. The strained cyclobutane ring, coupled with the phenyl and amine functionalities, presents a unique chemical scaffold with the potential to interact with key neurological targets, including monoamine oxidases and transporters. The synthetic accessibility of this compound, combined with modern pharmacological screening platforms, paves the way for future studies that will undoubtedly uncover its therapeutic potential. This guide serves as a foundational document, synthesizing the available knowledge and providing a clear roadmap for the scientific community to explore this promising area of medicinal chemistry.

References

- Smolecule. (n.d.). Buy 3,3-Dimethyl-1-phenylcyclobutan-1-amine.

- Martinez-Monino, A. B., et al. (2021).

- ChemScene. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from The Royal Society of Chemistry website.

- MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.

- Tipton, K. F., & Youdim, M. B. H. (Eds.). (n.d.). Pharmacodynamics. In StatPearls.

- ChemicalBook. (n.d.). This compound CAS#: 90874-41-2.

- PubChem. (n.d.). 3-Phenylcyclohexan-1-amine.

- PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine.

- National Institutes of Health. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.

- Silverman, R. B., & Zieske, P. A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators.

- MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- PubChemLite. (n.d.). This compound hydrochloride (C10H13N).

- Sunway Pharm Ltd. (n.d.). This compound - CAS:90874-41-2.

- National Institutes of Health. (n.d.). 3-Phenylcyclobutanone.

- Micheli, F., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. PubMed.

- National Institutes of Health. (n.d.). 3-Methylcyclobutan-1-amine.

- BLD Pharm. (n.d.). 2919954-74-6|3-Phenylcycloheptan-1-amine hydrochloride.

- BenchChem. (n.d.). 1-Phenylcyclohexylamine pharmacology and toxicology profile.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 90874-41-2 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stereoselective Synthesis of cis- and trans-3-Phenylcyclobutan-1-amine

Abstract

The 1,3-disubstituted cyclobutane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer conformational rigidity and improved pharmacological properties to drug candidates.[1] 3-Phenylcyclobutan-1-amine, in particular, serves as a critical building block for a range of therapeutics. Control over the cis and trans stereochemistry is paramount, as the spatial orientation of the phenyl and amine substituents dictates biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the core synthetic strategies for accessing both cis- and trans-isomers of this compound, focusing on the underlying principles of stereocontrol, detailed experimental protocols, and methods for isomer separation and characterization.

Introduction: The Strategic Importance of 1,3-Disubstituted Cyclobutanes

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a sought-after structural unit in drug design.[1] Its rigid, puckered three-dimensional shape allows medicinal chemists to orient pharmacophoric groups in well-defined spatial vectors, which can enhance binding affinity to biological targets.[2] Replacing flexible alkyl chains or planar aromatic rings with a 1,3-disubstituted cyclobutane scaffold can lead to significant improvements in metabolic stability, aqueous solubility, and oral bioavailability.[1][3]

The synthesis of this compound isomers presents a classic challenge in stereoselective synthesis. The ability to selectively produce either the cis or trans isomer is crucial, as they often exhibit distinct biological profiles. This guide is designed for researchers and drug development professionals, offering field-proven insights into the causal mechanisms behind stereoselective transformations and providing robust, reproducible protocols.

Core Synthetic Strategy: A Convergent Approach via 3-Phenylcyclobutanone

The most versatile and widely adopted strategy for synthesizing both isomers of this compound employs a convergent approach, wherein the key intermediate, 3-phenylcyclobutanone , is first synthesized and subsequently converted to the target amines. This allows for the divergent synthesis of the cis and trans isomers from a common precursor.

Synthesis of the Key Intermediate: 3-Phenylcyclobutanone

The synthesis of 3-phenylcyclobutanone is typically achieved via a [2+2] cycloaddition reaction. A common industrial route involves the reaction of a ketene precursor, derived from phenylacetyl chloride, with ethylene.

Protocol 1: Preparation of 3-Phenylcyclobutanone

-

Preparation of Phenylacetyl Chloride: Phenylacetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield phenylacetyl chloride.[4][5]

-

Ketene Formation and Cycloaddition: Phenylacetyl chloride is treated with a non-nucleophilic base, such as triethylamine (Et₃N), in situ to generate phenylketene. This highly reactive intermediate immediately undergoes a [2+2] cycloaddition with ethylene gas under pressure.

-

Hydrolysis: The resulting cycloadduct is hydrolyzed under aqueous acidic or basic conditions to afford 3-phenylcyclobutanone.[3]

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-phenylcyclobutanone.[6]

Stereoselective Conversion to Amines: The Decisive Step

The conversion of 3-phenylcyclobutanone to the desired amine is the critical stereodetermining stage of the synthesis. The choice of methodology and reaction conditions dictates the resulting cis:trans isomer ratio.

Strategy A: Reductive Amination

Reductive amination is a powerful one-pot method for converting ketones into amines.[7] The process involves the initial formation of an iminium ion intermediate, which is then reduced by a hydride reagent. The stereochemical outcome is governed by the direction of hydride attack on the iminium intermediate.

Causality of Stereoselection: The puckered cyclobutane ring exists in rapid equilibrium between two conformations. The phenyl group preferentially occupies an equatorial position to minimize steric strain.

-

Kinetic Control (cis-Product Favored): Hydride attack generally occurs from the face anti to the bulky phenyl group (the less sterically hindered face).[8] This pathway, known as axial attack in cyclohexanone systems, leads to the formation of the cis-isomer as the major kinetic product. Milder reducing agents and lower temperatures tend to favor this outcome.

-

Thermodynamic Control (trans-Product Favored): The trans-isomer, where both the phenyl and amino groups can adopt pseudo-equatorial positions, is the thermodynamically more stable product. If the reaction conditions allow for equilibration of the iminium ion or the product mixture, the trans-isomer will be favored.

Protocol 2: Reductive Amination of 3-Phenylcyclobutanone

-

Reaction Setup: To a solution of 3-phenylcyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Note: NaBH₃CN is preferred as it selectively reduces the iminium ion over the ketone starting material.[7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or GC-MS.

-

Work-up: Quench the reaction by adding aqueous HCl. Wash the aqueous layer with diethyl ether to remove unreacted ketone. Basify the aqueous layer with NaOH to pH > 12 and extract the product with dichloromethane.

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mixture of cis and trans isomers can be separated by column chromatography.

Strategy B: Oximation and Catalytic Hydrogenation

An alternative strategy involves the conversion of the ketone to an oxime, followed by reduction. Catalytic hydrogenation of the oxime is particularly effective and often highly stereoselective, typically yielding the trans-isomer.

Causality of Stereoselection: During catalytic hydrogenation, the oxime adsorbs onto the surface of the heterogeneous catalyst (e.g., Palladium on Carbon). To minimize steric hindrance, the molecule preferentially adsorbs via the face opposite to the bulky phenyl group. The hydrogen atoms are then delivered from the catalyst surface to the same face, resulting in a syn-addition and leading predominantly to the trans-amine.[9]

Protocol 3: Oximation and Hydrogenation

-

Oxime Formation: Dissolve 3-phenylcyclobutanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine. Heat the mixture at reflux for 2-4 hours. After cooling, pour the mixture into water and extract the oxime product with ethyl acetate. Purify by recrystallization or chromatography.

-

Catalytic Hydrogenation: Dissolve the purified 3-phenylcyclobutanone oxime in ethanol or acetic acid. Add 10 mol% of Palladium on Carbon (10% Pd/C).

-

Hydrogenation: Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel to 50-100 psi of H₂ and stir vigorously at room temperature for 12-24 hours.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, dissolve the residue in water, basify with NaOH, and extract the product with an organic solvent. Dry the organic layer and concentrate to yield predominantly trans-3-phenylcyclobutan-1-amine.[10]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on the desired isomeric purity and scale of the reaction.

| Method | Primary Product | Typical Diastereomeric Ratio (trans:cis) | Key Advantages | Key Considerations |

| Reductive Amination | Mixture, often cis-enriched | ~30:70 to 50:50 | One-pot procedure; mild conditions. | Often produces mixtures requiring separation; NaBH₃CN is toxic. |

| Oximation/Hydrogenation | trans | >95:5 | High diastereoselectivity for the trans isomer.[11] | Two-step process; requires hydrogenation equipment. |

| Oximation/LiAlH₄ Reduction | Mixture, often cis-enriched | ~40:60 | Strong reducing agent; can reduce other functional groups. | Highly reactive and requires anhydrous conditions; often less selective. |

Isomer Separation and Purification

Since many synthetic routes yield diastereomeric mixtures, efficient separation is critical.

-

Fractional Crystallization: This is a highly effective technique for separating diastereomers on a large scale. The cis and trans amines are converted into salts using a chiral or achiral acid (e.g., tartaric acid, HCl). The resulting diastereomeric salts often have significantly different solubilities in a given solvent system, allowing one to crystallize out preferentially.[12]

-

Column Chromatography: For laboratory-scale separations, flash column chromatography on silica gel is the most common method. The polarity difference between the cis and trans isomers is usually sufficient to allow for separation, although it may require careful optimization of the eluent system.[13] Normal phase HPLC can also be employed for analytical and preparative-scale separations.[14]

Conclusion and Future Outlook

The synthesis of cis- and trans-3-phenylcyclobutan-1-amine is well-established, with reductive amination and the reduction of oximes representing the most reliable and stereochemically predictable routes. The reductive amination pathway provides facile access to mixtures or cis-enriched products under kinetic control, while catalytic hydrogenation of the corresponding oxime is the method of choice for obtaining the trans-isomer with high selectivity. As the demand for enantiopure building blocks continues to grow, future research will likely focus on developing catalytic asymmetric methods that can directly furnish enantiomerically pure versions of each isomer, thereby bypassing the need for classical resolution or chiral auxiliaries.

References

-

Wouters, J., & de Wergifosse, M. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 18-49. Available from: [Link]

-

Kondratov, I. S., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Chemistry – A European Journal, 21(1), 348-357. Available from: [Link]

- Bauer, H. (1989). Separation of diastereomers by extractive distillation. US Patent 4,874,473.

-

Gotor, V., et al. (2010). Synthesis of ligands from 1,3-disubstituted cyclobutane scaffolds. Tetrahedron, 66(45), 8787-8794. Available from: [Link]

-

Malaschuk, I., et al. (2019). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Molecules, 24(18), 3344. Available from: [Link]

-

Douglas, C. J., & Overman, L. E. (2004). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 6(16), 2733-2736. Available from: [Link]

-

Vandavasi, J. K., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7118-7127. Available from: [Link]

-

ChemSynthesis. (n.d.). 3-phenylcyclobutanone. Database Entry. Available from: [Link]

-

Martin, N., et al. (2005). A consecutive process for C–C and C–N bond formation with high enantio-and diastereo-control: direct reductive amination of chiral ketones using hydrogenation catalysts. Chemical Communications, (34), 4303-4305. Available from: [Link]

-

Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(12), 2093. Available from: [Link]

-

Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Organic Process Research & Development. Available from: [Link]

-

PrepChem. (n.d.). Preparation of phenylacetyl chloride. Protocol. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of phenylacetyl chloride. Protocol. Available from: [Link]

-

Nohira, H., et al. (2007). Enantioselective Synthesis of cis-α-Substituted Cycloalkanols and trans-Cycloalkyl Amines Thereof. Tetrahedron, 63(31), 7349-7357. Available from: [Link]

-